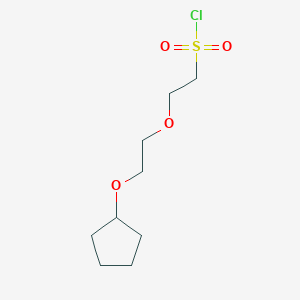
2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H17ClO4S and a molecular weight of 256.75 g/mol . It is known for its use in various chemical reactions and applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(Cyclopentyloxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the product .
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride include:
- 2-(2-Ethoxyethoxy)ethane-1-sulfonyl chloride
- 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. The presence of the cyclopentyloxy group adds steric hindrance and influences the compound’s reactivity and stability .
Biological Activity
2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry. This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity and utility in various chemical synthesis processes. The presence of ether functionalities enhances its solubility and bioavailability, making it a subject of interest for biological activity studies.
The compound features a sulfonyl chloride group that can participate in nucleophilic substitution reactions, forming sulfonamides and other derivatives. Its structure includes both cyclopentyloxy and ethoxy groups, which contribute to its physicochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉ClO₄S |
| Molecular Weight | 292.81 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Sulfonyl chloride, ether |
Biological Activity Overview
While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit a range of biological activities. These include:
- Enzyme Inhibition : Sulfonyl chlorides can act as enzyme inhibitors, which may be relevant in drug design.
- Antimicrobial Activity : Some sulfonyl derivatives have shown promise in inhibiting bacterial growth.
- Pharmaceutical Intermediates : The compound can serve as an intermediate in the synthesis of more complex therapeutic agents.
Enzyme Inhibition Studies
Research has indicated that sulfonyl chlorides can inhibit various enzymes, including those involved in metabolic pathways. For instance, compounds similar to this compound have been investigated for their ability to inhibit the sodium-dependent glucose cotransporter (SGLT), which plays a crucial role in glucose homeostasis and is a target for diabetes treatment .
Antimicrobial Properties
A study on related sulfonyl compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting the potential of this compound in developing new antibiotics .
The proposed mechanism of action for the biological activity of sulfonyl chlorides generally involves:
- Nucleophilic Attack : The sulfonyl chloride group reacts with nucleophiles (e.g., amino groups in proteins), leading to the formation of stable sulfonamide bonds.
- Inhibition of Enzymatic Activity : By modifying active sites on enzymes, these compounds can inhibit their function, thereby disrupting metabolic processes.
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
2-(2-cyclopentyloxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)8-7-13-5-6-14-9-3-1-2-4-9/h9H,1-8H2 |
InChI Key |
WALPFWALVVOHAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















